Bienvenue dans la boutique en ligne BenchChem!

42-O-tert-Butyldimethylsilyl Rapamycin

Regioselective silylation Protecting group chemistry Rapamycin semi-synthesis

42-O-tert-Butyldimethylsilyl Rapamycin (42-O-TBS Rapamycin) is a semi-synthetic silyl ether of the macrolide natural product rapamycin (sirolimus). It belongs to the class of 42-O-silyl rapamycin derivatives and serves primarily as a regioselective intermediate for the preparation of 31-substituted rapamycin analogs, including everolimus and CCI-779 (temsirolimus).

Molecular Formula C₅₇H₉₃NO₁₃Si
Molecular Weight 1028.43
Cat. No. B1156735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name42-O-tert-Butyldimethylsilyl Rapamycin
Molecular FormulaC₅₇H₉₃NO₁₃Si
Molecular Weight1028.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

42-O-tert-Butyldimethylsilyl Rapamycin – A Regioselective Synthetic Intermediate Derived from the mTOR Ligand Rapamycin


42-O-tert-Butyldimethylsilyl Rapamycin (42-O-TBS Rapamycin) is a semi-synthetic silyl ether of the macrolide natural product rapamycin (sirolimus). It belongs to the class of 42-O-silyl rapamycin derivatives and serves primarily as a regioselective intermediate for the preparation of 31-substituted rapamycin analogs, including everolimus and CCI-779 (temsirolimus) [1]. The tert-butyldimethylsilyl (TBS) group installed selectively at the 42-hydroxyl position imparts distinct hydrolytic stability and steric properties that differentiate it from analogous trimethylsilyl (TMS)-protected intermediates and from the parent rapamycin [2]. Its molecular formula is C₅₇H₉₃NO₁₃Si with a molecular weight of 1028.43 Da, and it is typically supplied as a white foamy solid requiring storage at −20 °C .

Why Generic 42-O-Silyl Rapamycins or Unprotected Rapamycin Cannot Replace 42-O-tert-Butyldimethylsilyl Rapamycin


The 42-hydroxyl group of rapamycin is critical for FKBP12 binding and downstream mTOR inhibition; modification at this position profoundly alters biological activity [1]. While TMS-protected intermediates are widely used in rapamycin semi-synthesis, the TMS group is approximately 20,000-fold less stable to acid hydrolysis than the TBS group, making TMS-protected intermediates susceptible to premature deprotection during downstream synthetic steps [2]. Rapamycin itself cannot be directly acylated or alkylated regioselectively at the 31-position without concomitant 42-modification, resulting in complex mixtures of 31-, 42-, and 31,42-disubstituted products that require extensive chromatographic purification [3]. The TBS group thus provides a unique combination of: (i) sufficient steric bulk to direct electrophiles exclusively to the 31-OH, (ii) robust stability under mildly acidic conditions, and (iii) clean removal when desired, properties not simultaneously offered by TMS, TES, or unprotected rapamycin [1][3].

Differentiation Evidence: 42-O-tert-Butyldimethylsilyl Rapamycin vs. Closest Analogs


Regioselective 42-O-Silylation: TBS vs. TMS Selectivity in the Presence of Competing Hydroxyl Groups

When rapamycin is treated with one equivalent of tert-butyldimethylsilyl chloride in the presence of imidazole in DMF, silylation occurs selectively at the 42-hydroxyl group, leaving the 31-hydroxyl and 14-hydroxyl groups essentially unreacted [1]. This regioselectivity is described as 'surprising' because functional group reactivity cannot be readily predicted in a poly-functionalized macrocyclic ring [1]. In contrast, direct acylation or alkylation of unprotected rapamycin yields a mixture of 31-mono, 42-mono, and 31,42-bis-substituted products, requiring extensive chromatographic separation [2].

Regioselective silylation Protecting group chemistry Rapamycin semi-synthesis

Hydrolytic Stability Advantage of the 42-O-TBS Group Over the 42-O-TMS Analog

In general silyl ether chemistry, the relative stability of silyl protecting groups toward acid-catalyzed hydrolysis follows the order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. When translated to rapamycin 42-silyl ethers, the 42-O-TBS group tolerates mildly acidic conditions (e.g., 0.5 N H₂SO₄ at 0–5 °C) that readily cleave the 42-O-TMS group [2]. In the patent literature, selective deprotection of the 42-O-TMS group from rapamycin 31,42-bis-O-TMS ether is achieved with 0.5 N H₂SO₄ in 4–5 hours, whereas the 31-O-TMS group remains intact under these same conditions [2]. The 42-O-TBS group's greater acid stability enables more aggressive downstream reaction conditions (e.g., acylation or alkylation at the 31-position) without premature loss of the 42-protecting group [3].

Hydrolytic stability Silyl ether deprotection Process robustness

In Vitro Immunosuppressive Activity: 42-O-TBS Rapamycin vs. Rapamycin (LAF Assay)

The immunosuppressive potency of 42-O-TBS rapamycin was evaluated in the comitogen-induced thymocyte proliferation (LAF) assay, a standard in vitro measure of lymphocyte proliferation inhibition [1]. The 42-O-TBS rapamycin (Example 1) exhibited an IC₅₀ of 45.8 nM, whereas rapamycin tested contemporaneously gave an IC₅₀ of 3.2 nM [1]. This represents an approximately 14.3-fold reduction in immunosuppressive potency upon 42-O-silylation. In a separate experiment, rapamycin-31-acetate prepared via the 42-O-TBS intermediate showed an IC₅₀ of 56.5 nM vs. rapamycin at 7.8 nM (7.2-fold reduction) [1].

Immunosuppression LAF assay mTOR inhibition

In Vitro Antifungal Activity: 42-O-TBS Rapamycin vs. Rapamycin Against Candida albicans

Antifungal activity of 42-O-TBS rapamycin (Example 1) was measured against five strains of Candida albicans using a standard agar plate disk diffusion assay [1]. The 42-O-TBS rapamycin exhibited MIC values ranging from 0.2 to >0.4 μg/mL across the five tested strains, whereas rapamycin showed MIC values of 0.003–0.025 μg/mL [1]. This corresponds to an approximately 66- to >133-fold reduction in antifungal potency upon 42-O-TBS derivatization.

Antifungal activity Candida albicans MIC

Synthetic Utility as a Regioselective Intermediate: Yield Improvement for 42-Ester/Ether Products Using 42-Silyl Protection

The regioselective silylation–acylation–deprotection sequence enabled by 42-O-silyl rapamycin intermediates dramatically improves overall yields of 42-ester and 42-ether rapamycin derivatives compared to direct (non-regioselective) acylation methods [1]. Using the silyl protection methodology, a key 42-(protected-hydroxy) ester intermediate (Compound [B]) was obtained in 85% yield, whereas the prior art method (U.S. Pat. No. 5,362,718) provided the same intermediate in only 35% yield [1]. Furthermore, conversion of Compound [B] to the final 42-ester product [C] proceeded in approximately 75% yield using the silyl-mediated process, compared to only 20% conversion under the prior art conditions [1]. The overall yield improvement for the two-step sequence is thus approximately 6.1-fold (85% × 75% = 63.8% vs. 35% × 20% = 7.0%).

Process yield Regioselective synthesis Everolimus intermediate

Procurement-Relevant Application Scenarios for 42-O-tert-Butyldimethylsilyl Rapamycin


Regioselective Synthesis of 31-Substituted Rapamycin Derivatives (Everolimus and Temsirolimus API)

The primary industrial scenario for procuring 42-O-TBS rapamycin is as a key intermediate in the cGMP synthesis of everolimus (42-O-(2-hydroxyethyl)rapamycin) and temsirolimus (CCI-779). The compound provides selective protection of the 42-OH, permitting exclusive electrophilic functionalization at the 31-position [1]. The patent literature demonstrates that the 42-silyl protection strategy improves overall yield of the target 42-ester by approximately 6.1-fold compared to non-regioselective methods (63.8% vs. 7.0% overall yield) [2]. Users developing or scaling up everolimus or temsirolimus active pharmaceutical ingredient (API) manufacturing processes should specify 42-O-TBS rapamycin of ≥95% purity to minimize side-product formation and maximize process yield [1].

Preparation of Pure Rapamycin 31-Acetate as a Pharmacological Reference Standard

42-O-TBS rapamycin enables the clean preparation of rapamycin-31-acetate, which serves as a pharmacological reference compound for structure-activity relationship (SAR) studies on mTOR inhibitors. The patent literature reports that rapamycin-31-acetate prepared via the 42-O-TBS intermediate exhibits an IC₅₀ of 56.5 nM in the LAF immunosuppression assay, compared to 7.8 nM for rapamycin, providing a well-characterized attenuation benchmark for SAR campaigns [1]. This application is critical for academic and industrial medicinal chemistry programs exploring biased mTOR ligands or FKBP12-selective rapamycin analogs.

Synthesis of Rapamycin Probes for Chemical Biology (FKBP12-FRB Dimerization Studies)

Chemical biology laboratories investigating rapamycin-induced FKBP12-FRB (mTOR) dimerization can utilize 42-O-TBS rapamycin as a starting material for the synthesis of heterobifunctional rapamycin conjugates. The attenuated biological activity of the 42-O-TBS intermediate (14.3-fold reduced immunosuppressive potency vs. rapamycin in the LAF assay) confirms that the 42-O position is tolerant of bulky modifications, providing a synthetic handle for the attachment of fluorophores, affinity tags, or crosslinking moieties without completely abolishing FKBP12 binding [1]. Researchers should note that final deprotection to liberate the 42-OH is required to restore full biological activity in the final probe molecule.

Analytical Reference Standard for Everolimus Impurity Profiling

42-O-TBS rapamycin (and its structurally related analog 42-O-tert-Butyldimethylsilyloxyethyl rapamycin) serves as an analytical reference standard for identifying and quantifying silyl-related impurities in everolimus API batches [1]. Regulatory submissions (e.g., ANDA, DMF) require characterization and control of process-related impurities, and the 42-O-TBS moiety represents a potential carryover impurity when incomplete deprotection occurs during everolimus manufacturing. Analytical development and quality control laboratories should procure this compound with a Certificate of Analysis documenting purity (>95% by HPLC) and full spectroscopic characterization (¹H NMR, MS) for use as a system suitability standard in HPLC or LC-MS impurity methods [2].

Quote Request

Request a Quote for 42-O-tert-Butyldimethylsilyl Rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.